molecular formula C13H9N5S2 B5551749 3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5551749
M. Wt: 299.4 g/mol
InChI Key: SNWGXXRJYSNHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has been achieved through a method that emphasizes simplicity and convenience. Initial steps involve the treatment of 4-pyridinecarboxylic acid hydrazide with base and carbon disulfide in ethanol, followed by cyclization and treatment with aromatic carboxylic acids in the presence of phosphorus oxychloride, producing the title compounds in moderate to good yields (Mobinikhaledi, Foroughifar, & Bayat, 2011).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating the 3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety have been synthesized and evaluated for their antimicrobial activity. For instance, novel derivatives have been shown to possess significant antibacterial and antifungal properties, comparable to or even surpassing standard drugs in some cases (Swamy et al., 2006; Holla et al., 2006). Additionally, some derivatives exhibit promising anti-inflammatory activities, potentially offering therapeutic benefits with minimal side effects (Amir et al., 2007).

Antitumor Activities

A series of 3,6-disubstituted derivatives of the compound have been synthesized and assessed for their cytotoxic activities against various human cancer cell lines. Some of these compounds have demonstrated inhibitory effects on cancer cell growth at low concentrations, highlighting their potential as novel anti-tumor agents (Ibrahim, 2009). The unique structural features of these compounds, particularly the integration of triazolo and thiadiazole rings, are believed to contribute to their broad-spectrum antitumor activities.

Insecticidal Activities

Research has also been conducted on the synthesis of heterocycles incorporating the triazolo[3,4-b][1,3,4]thiadiazole moiety for their application as insecticidal agents. These compounds have shown potential in controlling agricultural pests, such as the cotton leafworm Spodoptera littoralis, by significantly affecting the growth and development of insect larvae (Fadda et al., 2017; Qian et al., 2013). The efficacy of these compounds as insecticides opens up new avenues for the development of environmentally friendly pest control solutions.

properties

IUPAC Name

3-pyridin-4-yl-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S2/c1-2-10(19-7-1)8-11-17-18-12(15-16-13(18)20-11)9-3-5-14-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGXXRJYSNHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.